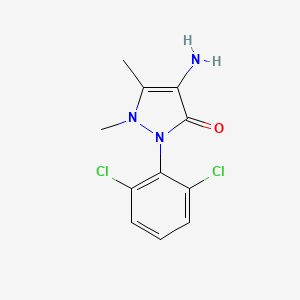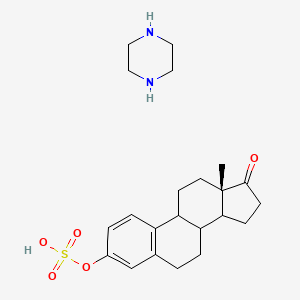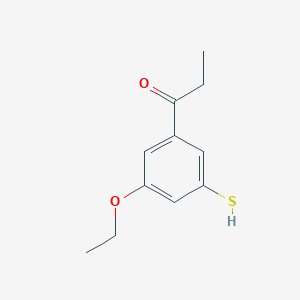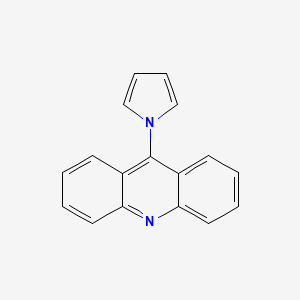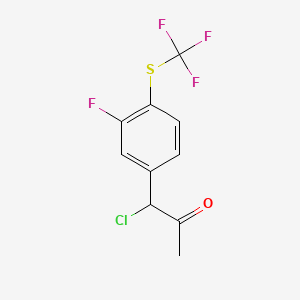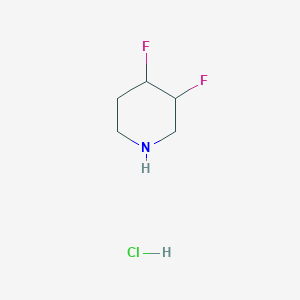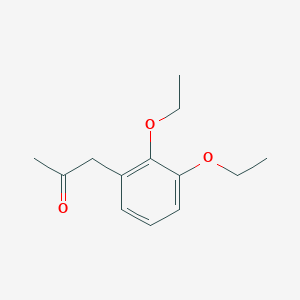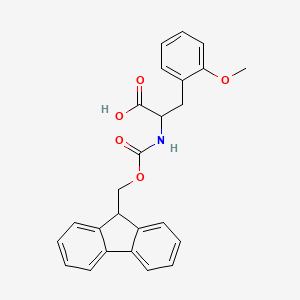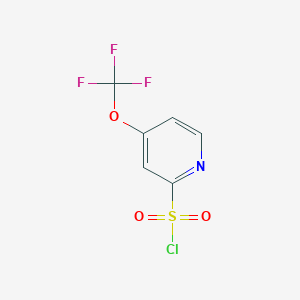
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is an organofluorine compound that features a trifluoromethoxy group attached to a pyridine ring, along with a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethoxy group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-hydroxy-2-pyridinesulfonyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The trifluoromethoxy group can influence the reactivity of the pyridine ring, making it susceptible to electrophilic aromatic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitro groups can be introduced onto the pyridine ring using catalysts like iron(III) chloride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Halogenated or Nitro-substituted Pyridines: Resulting from electrophilic aromatic substitution.
Biaryl Compounds: Produced through Suzuki-Miyaura coupling reactions.
科学的研究の応用
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of 4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride
- 2-chloro-4-(trifluoromethoxy)pyridine
- 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy group and the sulfonyl chloride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications.
特性
分子式 |
C6H3ClF3NO3S |
|---|---|
分子量 |
261.61 g/mol |
IUPAC名 |
4-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-3-4(1-2-11-5)14-6(8,9)10/h1-3H |
InChIキー |
WMSMIJXJATWTIL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1OC(F)(F)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


